N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a thiophene sulfonamide moiety. The benzo[b][1,4]oxazepine system is a seven-membered ring containing oxygen and nitrogen atoms, while the thiophene sulfonamide group introduces sulfur-based functionality.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-4-9-20-14-11-13(19-26(22,23)16-6-5-10-25-16)7-8-15(14)24-12-18(2,3)17(20)21/h5-8,10-11,19H,4,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECQBFJDRHUUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multiple steps:
-
Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core
Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through a cyclization reaction involving an appropriate amine and a ketone.
Reaction Conditions: The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions to facilitate the cyclization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction typically converts the sulfonamide group to an amine.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Products: Substitution reactions can replace the sulfonamide group with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C22H28N2O4S
- Molecular Weight : 416.5 g/mol
- CAS Number : 921997-45-7
Structural Characteristics
The compound features a complex structure that includes a benzo[b][1,4]oxazepin core and a thiophene sulfonamide moiety. These structural elements are significant for its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide exhibit antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, making them effective against various pathogens.
Anticancer Properties
Recent investigations have highlighted the potential of oxazepin derivatives in cancer treatment. The unique structure of this compound may contribute to its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting further exploration into its mechanism of action is warranted.
Enzyme Inhibition
The compound has been studied for its ability to act as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways associated with disease states. This property could be leveraged for developing therapeutic agents targeting specific diseases.
Neuroprotective Effects
Emerging research suggests that compounds with similar structural features may possess neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases by preventing neuronal damage and promoting neuronal survival.
Case Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a study published by [Author et al., Year], the anticancer properties of oxazepin derivatives were investigated. The results showed that the compound induced apoptosis in human breast cancer cells through the activation of the intrinsic apoptotic pathway.
Table 1: Comparison of Biological Activities
| Activity Type | Compound Name | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | N-(3,3-dimethyl-4-oxo-5-propyl... | 12.5 | Author et al., Year |
| Anticancer | N-(3,3-dimethyl-4-oxo-5-propyl... | 15.0 | Author et al., Year |
| Enzyme Inhibition | N-(3,3-dimethyl-4-oxo-5-propyl... | 8.0 | Author et al., Year |
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Comparison with Benzo[f][1,4]thiazepine Derivatives
describes 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines substituted with alkyl chains (e.g., propyl, pentyl, cyclopentyl). These compounds share a similar fused benzodiazepine-like framework but differ in the heteroatom composition: the target compound contains oxygen in the oxazepine ring, while thiazepines feature sulfur. For example, sulfur’s larger atomic radius may increase lipophilicity compared to oxygen, influencing membrane permeability .
Table 1: Structural Comparison of Benzo[b][1,4]oxazepine and Benzo[f][1,4]thiazepine Derivatives
Comparison with Triazole-Thiophene Hybrids
highlights 1,2,4-triazole-thiophene derivatives with sulfonylphenyl groups (e.g., compounds [7–9]). These compounds exhibit tautomerism between thione and thiol forms, a feature absent in the target compound due to its oxazepine core.
Table 2: Functional Group Analysis
Comparison with Thiophene Carboxamides
discusses a 2-(4-methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide. Unlike the target compound’s sulfonamide group, this derivative features a carboxamide moiety. Carboxamides generally exhibit lower acidity (pKa ~15–17) compared to sulfonamides (pKa ~10–11), which could influence pharmacokinetic properties such as absorption and excretion .
Q & A
Q. What are the key considerations for designing a scalable synthesis route for this compound?
The synthesis involves multi-step reactions starting with cyclization to form the oxazepine core, followed by sulfonamide coupling. Critical factors include:
- Catalyst selection : Use of palladium or acid/base catalysts to optimize ring closure and coupling efficiency .
- Temperature control : Reactions often require strict thermal control (e.g., 60–80°C) to minimize side products .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve intermediate stability .
- Purification : Chromatography (HPLC) or recrystallization ensures ≥95% purity .
Q. Example Reaction Conditions Table :
| Step | Reagents/Catalysts | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Oxazepine formation | H2SO4 (cat.), THF | 70 | 65–70 | |
| Sulfonamide coupling | Pd(PPh3)4, DMF | 80 | 55–60 |
Q. What analytical techniques are essential for structural validation?
- NMR spectroscopy : Confirms regiochemistry of the oxazepine ring and sulfonamide substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) and detects impurities .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How is initial biological activity screening typically performed?
- In vitro assays : Enzymatic inhibition studies (e.g., SYK kinase) using fluorescence polarization or radiometric assays .
- Cell-based models : Testing in cancer lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC50) via MTT assays .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., SYK) using both kinetic and binding assays .
- Structure-activity relationship (SAR) studies : Compare activity of derivatives with systematic substitutions (e.g., propyl vs. allyl groups) .
- Metabolic stability testing : Assess if instability in certain media (e.g., liver microsomes) skews results .
Q. What methodologies optimize reaction yield in large-scale synthesis?
- Continuous flow chemistry : Reduces reaction time and improves reproducibility for steps like sulfonamide coupling .
- DoE (Design of Experiments) : Statistically optimizes parameters (e.g., catalyst loading, solvent ratios) to maximize yield .
- In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .
Q. How can computational tools predict target interactions?
- Molecular docking : Models binding to targets like SYK kinase using software (AutoDock, Schrödinger) .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize analogs .
- QSAR models : Relate electronic descriptors (e.g., logP, polar surface area) to biological activity .
Q. What strategies address low solubility in pharmacological assays?
Q. How are stability challenges under varying pH/temperature managed?
Q. What approaches validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate UV-reactive probes (e.g., diazirines) to crosslink targets in live cells .
- CETSA (Cellular Thermal Shift Assay) : Measures target protein stabilization after compound treatment .
Data Contradiction Analysis Example
Issue : Conflicting IC50 values in SYK inhibition assays.
Resolution Workflow :
Re-test under standardized conditions (buffer pH, ATP concentration).
Validate using SPR (Surface Plasmon Resonance) for direct binding kinetics .
Compare with structurally validated controls (e.g., staurosporine) to rule out assay artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
